molecular formula C28H30N4O3S B2402202 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 688355-31-9

2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Katalognummer: B2402202
CAS-Nummer: 688355-31-9
Molekulargewicht: 502.63
InChI-Schlüssel: MJCRDOMWHFQOBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H30N4O3S and its molecular weight is 502.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. The target compound can be synthesized through a series of reactions involving the formation of the quinazoline ring followed by the introduction of the thio and acetamide functionalities.

Anticancer Properties

Recent studies indicate that quinazoline derivatives exhibit significant anticancer activities. For instance, a study evaluated various quinazoline compounds against multiple cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460). The results demonstrated that compounds similar to our target compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.

Cell Line Compound IC50 (µM) Control (Staurosporine)
LN-2295.20.1
Capan-13.80.05
NCI-H4606.50.15

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.

Enzyme Inhibition

The compound has also been evaluated for its activity as an α-glucosidase inhibitor , which is crucial in managing diabetes by slowing carbohydrate absorption. The structure-activity relationship (SAR) studies have shown that modifications on the quinazoline ring can enhance inhibitory activity.

Compound IC50 (µM) Remarks
2-((4-(3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio-N-(4-methylbenzyl)acetamide14.4High potency compared to controls
Quinazolinone derivative A53Moderate activity
Quinazolinone-coumarin hybrid<10Significantly enhanced inhibition

The anticancer effects of quinazoline derivatives are primarily attributed to their ability to inhibit tyrosine kinases, which play a pivotal role in cell signaling pathways related to growth and survival. By targeting these kinases, compounds can disrupt aberrant signaling cascades typical in various cancers.

Case Studies

  • Study on Kinase Inhibition : A recent investigation screened several quinazoline derivatives against a panel of 109 kinases using Differential Scanning Fluorimetry (DSF). The target compound showed significant binding affinity towards specific kinases, with temperature shifts comparable to known inhibitors.
  • In Vivo Studies : Animal models treated with similar quinazoline derivatives exhibited reduced tumor sizes and improved survival rates compared to controls, highlighting their potential for therapeutic application.

Eigenschaften

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S/c1-19-8-10-21(11-9-19)17-30-26(33)18-36-28-31-23-7-5-4-6-22(23)27(32-28)29-15-14-20-12-13-24(34-2)25(16-20)35-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,33)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCRDOMWHFQOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.